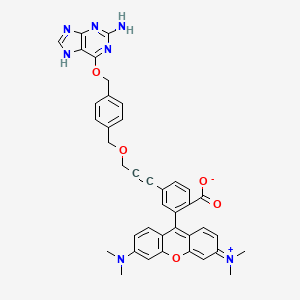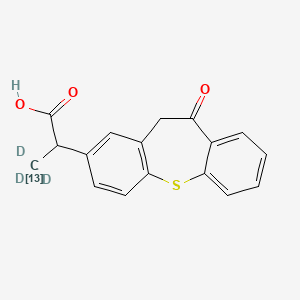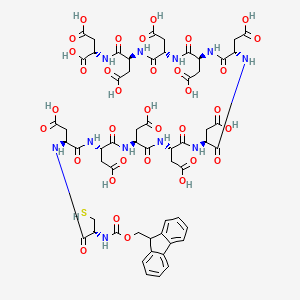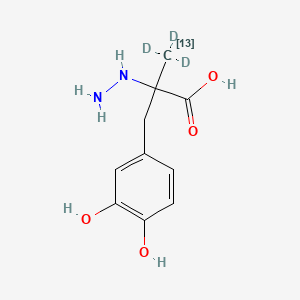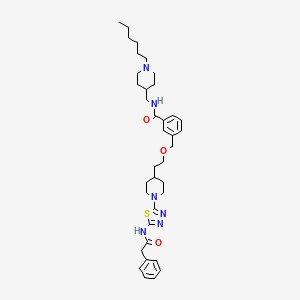
N-Acetyl-beta-alanine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-beta-alanine-d3 is a deuterated derivative of N-acetyl-beta-alanine, where three hydrogen atoms are replaced by deuterium. This compound is a derivative of beta-alanine, an amino acid that is not incorporated into proteins but has significant physiological roles. This compound is used in various scientific research applications due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-beta-alanine-d3 can be synthesized through several chemical and biological methods. The chemical synthesis involves the acetylation of beta-alanine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under mild conditions to prevent the formation of byproducts .
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods due to their specificity and mild reaction conditions. These methods include the use of genetically engineered microorganisms that can produce beta-alanine, which is then acetylated to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-beta-alanine-d3 undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by N-acetyl-beta-alanine deacetylase, resulting in the formation of beta-alanine and acetic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Involves the replacement of the acetyl group with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and N-acetyl-beta-alanine deacetylase enzyme.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Beta-alanine and acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Acetyl-beta-alanine-d3 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Mécanisme D'action
N-Acetyl-beta-alanine-d3 exerts its effects through various molecular targets and pathways. It is primarily involved in the synthesis of carnosine, a dipeptide that plays a crucial role in muscle endurance and reducing fatigue. The acetylation of beta-alanine increases its stability and bioavailability, enhancing its physiological effects .
Comparaison Avec Des Composés Similaires
N-Acetyl-beta-alanine-d3 is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. Similar compounds include:
N-Acetyl-beta-alanine: The non-deuterated form, which has similar physiological roles but lower stability.
Beta-alanine: The parent compound, which is less stable and has a shorter half-life in biological systems.
This compound stands out due to its enhanced stability and suitability for use in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
134.15 g/mol |
Nom IUPAC |
3-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i1D3 |
Clé InChI |
LJLLAWRMBZNPMO-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NCCC(=O)O |
SMILES canonique |
CC(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



